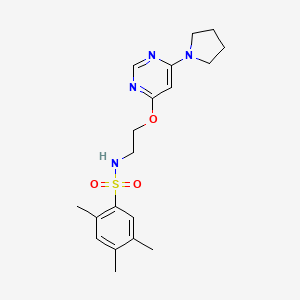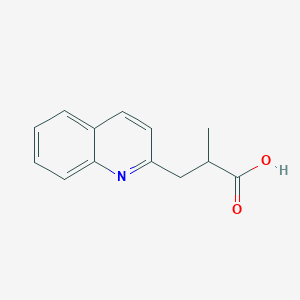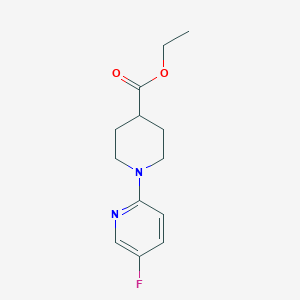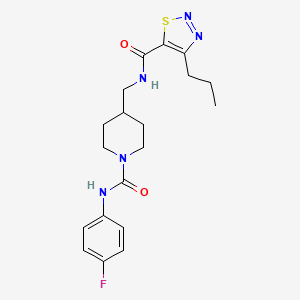
N-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)éthyl)-2,4,5-triméthylbenzènesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,5-trimethyl-N-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C19H26N4O3S and its molecular weight is 390.5. The purity is usually 95%.
BenchChem offers high-quality 2,4,5-trimethyl-N-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4,5-trimethyl-N-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthèse des pyrimidines
Ce composé peut être utilisé dans la synthèse de 2-(pyrrolidin-1-yl)pyrimidines et de 2-[(4,4-diarylbutyl)amino]pyrimidines. Les réactions impliquent des C-nucléophiles (hétéro)aromatiques avec de la N-(4,4-diéthoxybutyl)pyrimidin-2-amine en présence d'acide trifluoroacétique .
Antagoniste du récepteur vanilloïde 1
Des dérivés de 2-(pyrrolidin-1-yl)pyrimidine, qui peuvent être synthétisés à partir de ce composé, agissent comme antagonistes du récepteur vanilloïde 1 .
Modulateur du récepteur du facteur de croissance analogue à l'insuline 1
Ces dérivés servent également de modulateurs du récepteur du facteur de croissance analogue à l'insuline 1 .
Inhibition enzymatique
Le composé s'est avéré inhiber un large éventail d'enzymes, notamment la phosphodiestérase de type 5, l'isocitrate déshydrogénase 1, l'enzyme de conversion de l'endotheline 1 et la protéine d'adhésion vasculaire 1 .
Propriétés antioxydantes
Les dérivés de 2-(pyrrolidin-1-yl)pyrimidine présentent des propriétés antioxydantes .
Propriétés antibactériennes
Ces dérivés présentent également des propriétés antibactériennes .
Effets sur le cycle cellulaire
Le composé et ses dérivés ont été caractérisés pour leurs effets sur le cycle cellulaire .
Activité antifibrotique
Certains des composés cibles synthétisés à partir de ce composé ont présenté une meilleure activité antifibrotique que la pirfénidone (PFD), la Bipy55′DC et la 24PDC sur les cellules HSC-T6 .
Mécanisme D'action
Target of Action
It is known that derivatives of 2-(pyrrolidin-1-yl)pyrimidine, a structure present in the compound, act as antagonists of the vanilloid receptor 1 . They also modulate the insulin-like growth factor 1 receptor , and inhibit a wide range of enzymes, including phosphodiesterase type 5, isocitrate dehydrogenase 1, endothelin-converting enzyme 1, and vascular adhesion protein 1 .
Mode of Action
It is known that 2-(pyrrolidin-1-yl)pyrimidine derivatives interact with their targets to exert their effects . For instance, as antagonists of the vanilloid receptor 1, they prevent the activation of this receptor, thereby modulating pain perception .
Biochemical Pathways
Given the targets mentioned above, it can be inferred that the compound may influence pathways related to pain perception, insulin-like growth factor signaling, and various enzymatic processes .
Result of Action
Given its potential targets, it can be inferred that the compound may have effects such as modulating pain perception, influencing growth factor signaling, and inhibiting various enzymatic processes .
Propriétés
IUPAC Name |
2,4,5-trimethyl-N-[2-(6-pyrrolidin-1-ylpyrimidin-4-yl)oxyethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O3S/c1-14-10-16(3)17(11-15(14)2)27(24,25)22-6-9-26-19-12-18(20-13-21-19)23-7-4-5-8-23/h10-13,22H,4-9H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVYMNOSZQRTDCC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NCCOC2=NC=NC(=C2)N3CCCC3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7,8-dimethoxy-5-[(3-methoxyphenyl)methyl]-3-(4-methylphenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2386974.png)

![N-[3-(benzyloxy)propyl]-2-chloroacetamide](/img/structure/B2386977.png)

![4-(4-(2,3-Dimethylphenyl)piperazin-1-yl)-2-phenylpyrazolo[1,5-a]pyrazine](/img/structure/B2386980.png)
![4-fluoro-N-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide](/img/structure/B2386981.png)
![Ethyl 2-[(5-fluoro-4-quinazolinyl)oxy]propanoate](/img/structure/B2386982.png)


![ethyl 5-(4-chlorobenzamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2386986.png)

![7-methyl-3-{[(4-methylphenyl)amino]methyl}quinolin-2(1H)-one](/img/structure/B2386992.png)
![2-Azabicyclo[2.2.1]heptan-3-ylmethanol hydrochloride](/img/structure/B2386995.png)
